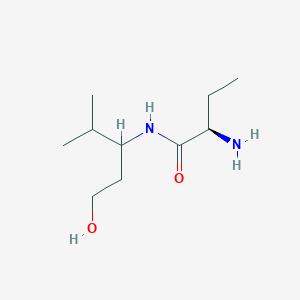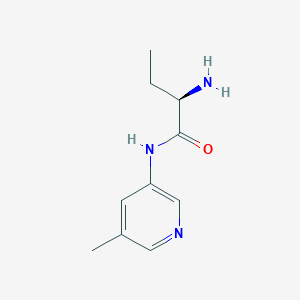
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a chemical compound that has been studied for its various biochemical and physiological effects. It is a synthetic compound that has shown potential for various scientific research applications.
Mechanism of Action
The mechanism of action of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/HO-1 pathway. Additionally, it can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and physiological effects:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potential as an anti-cancer agent. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. However, one limitation of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are several future directions for the study of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is the investigation of its potential as a neuroprotective agent, as it has shown potential in protecting neurons from oxidative stress and inflammation. Additionally, further research can be done to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Finally, the development of more soluble forms of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be explored to overcome its limitations in lab experiments.
Conclusion:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown potential for various scientific research applications. Its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent has been investigated. Its mechanism of action involves the activation of caspases and the Nrf2/HO-1 pathway, as well as the inhibition of the NF-κB pathway. While it has advantages in certain lab experiments, its limited solubility in water can be a limitation. Further research can be done to investigate its potential in various scientific research applications and to develop more soluble forms of the compound.
Synthesis Methods
The synthesis of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-Boc-3-hydroxypiperidine, followed by the removal of the Boc-protecting group using trifluoroacetic acid. The reaction yields a white solid that can be purified using column chromatography.
Scientific Research Applications
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been studied for its potential in various scientific research applications. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14(16(21)19-7-3-4-12(20)10-19)8-11-9-18-15-6-2-1-5-13(11)15/h1-2,5-6,9,12,14,18,20H,3-4,7-8,10,17H2/t12?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSQLUIXMYHJR-TYZXPVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)


![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)

![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)